Balofloxacin (CAS 127294-70-6) [, ] is a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone class, specifically the third generation [, , , ]. This classification stems from its structural modifications compared to earlier fluoroquinolones, aiming to enhance its antibacterial activity and pharmacokinetic properties [].
Balofloxacin synthesis involves a condensation reaction between 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid and 3-methylaminopiperidine [].
Optimization of reaction parameters, such as reaction time and ionic liquid selection, is crucial for maximizing yield and purity in green synthesis [].
These analyses confirm its chemical structure as 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid dihydrate [].
Balofloxacin, like other fluoroquinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes []. These enzymes are essential for bacterial DNA replication and repair.
Studies on Ureaplasma urealyticum revealed that Balofloxacin primarily targets topoisomerase IV, with resistance developing through mutations in the quinolone resistance-determining region (QRDR) of the topoisomerase IV gene []. Further mutations in the QRDR of the DNA gyrase gene contribute to higher levels of resistance [].
CAS No.: 50723-80-3
CAS No.: 15106-57-7
CAS No.: 478-29-5
CAS No.: 30868-27-0
CAS No.: 36846-64-7
CAS No.: 23731-39-7